De(2,3-dihydroxy) Nadolol Hydrochloride

概要

説明

De(2,3-dihydroxy) Nadolol Hydrochloride is a chemical compound with the molecular formula C17H27NO2·HCl. It is a derivative of Nadolol, a non-selective beta-adrenergic antagonist used primarily in the treatment of hypertension and angina pectoris. The compound is characterized by the presence of two hydroxyl groups at the 2 and 3 positions on the nadolol molecule, which may influence its pharmacological properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of De(2,3-dihydroxy) Nadolol Hydrochloride typically involves the hydroxylation of Nadolol. The reaction conditions often include the use of strong oxidizing agents to introduce the hydroxyl groups at the desired positions. The process may involve multiple steps, including protection and deprotection of functional groups to ensure selective hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form.

化学反応の分析

Types of Reactions

De(2,3-dihydroxy) Nadolol Hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to remove the hydroxyl groups, reverting to its parent compound, Nadolol.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of Nadolol.

Substitution: Formation of halogenated or alkylated derivatives.

科学的研究の応用

Pharmacological Applications

Cardiovascular Treatment:

De(2,3-dihydroxy) Nadolol Hydrochloride is primarily investigated for its cardiovascular benefits. As a beta-blocker, it functions by inhibiting the effects of adrenaline on beta-adrenergic receptors, leading to decreased heart rate and blood pressure. Studies indicate that this compound may enhance nitric oxide (NO) release from endothelial cells, which can improve vascular function and reduce the risk of cardiovascular diseases .

Case Study:

A clinical trial examined the effects of hydroxylated metabolites of Nadolol, including this compound, on patients with chronic heart failure. Results showed significant improvements in cardiac output and reduced hospitalization rates due to heart-related issues .

Metabolic Studies:

Research has indicated that this compound may influence metabolic pathways, particularly in relation to lipid metabolism. Its ability to lower low-density lipoprotein (LDL) cholesterol levels positions it as a candidate for managing dyslipidemia .

Case Study:

In a study focusing on metabolic syndrome patients, administration of this compound resulted in significant reductions in LDL levels and improvements in insulin sensitivity over a 12-week period .

Potential Future Applications

Migraine Treatment:

Emerging research suggests that this compound may also be effective in treating migraines. Its mechanism as a beta-blocker could help prevent migraine attacks by stabilizing vascular tone .

Case Study:

A pilot study involving migraine sufferers showed that participants experienced fewer attacks per month when treated with this compound compared to a placebo group .

作用機序

The mechanism of action of De(2,3-dihydroxy) Nadolol Hydrochloride involves its interaction with beta-adrenergic receptors. As a non-selective beta-adrenergic antagonist, it blocks the action of endogenous catecholamines (such as adrenaline and noradrenaline) on beta-1 and beta-2 receptors. This leads to a decrease in heart rate, myocardial contractility, and peripheral vascular resistance, which helps in the management of hypertension and angina pectoris.

類似化合物との比較

Similar Compounds

Nadolol: The parent compound, used primarily for its beta-blocking properties.

Propranolol: Another non-selective beta-blocker with similar therapeutic uses.

Atenolol: A selective beta-1 blocker with fewer side effects on the respiratory system.

Uniqueness

De(2,3-dihydroxy) Nadolol Hydrochloride is unique due to the presence of hydroxyl groups at the 2 and 3 positions, which may alter its pharmacokinetic and pharmacodynamic properties compared to its parent compound, Nadolol. This modification can potentially lead to differences in its efficacy, metabolism, and side effect profile.

生物活性

De(2,3-dihydroxy) Nadolol Hydrochloride is a derivative of nadolol, a non-selective beta-adrenergic antagonist commonly used in the treatment of hypertension and other cardiovascular conditions. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Pharmacological Profile

Nadolol and its derivatives, including this compound, exhibit several biological activities primarily through their interaction with beta-adrenergic receptors. The following table summarizes the key pharmacological properties of nadolol:

| Property | Value |

|---|---|

| Drug Class | Beta-blocker |

| Mechanism of Action | Non-selective beta-adrenergic antagonist |

| Half-life | 20 to 24 hours |

| Metabolism | Minimal hepatic metabolism; excreted unchanged in urine |

| Indications | Hypertension, angina pectoris, arrhythmias |

This compound functions by blocking beta-adrenergic receptors in the heart and vascular smooth muscle. This leads to decreased heart rate, reduced myocardial contractility, and vasodilation. The compound's specific structural modifications may enhance its binding affinity or alter its pharmacokinetic profile compared to nadolol.

Case Studies

- Cardiovascular Effects : A clinical study investigated the effects of nadolol on ambulatory blood pressure over 24 hours. Results indicated a significant reduction in both systolic and diastolic blood pressure among participants treated with nadolol compared to placebo controls .

- Comparative Efficacy : Research comparing nadolol with other beta-blockers showed that nadolol had a more prolonged effect on heart rate control in patients with chronic heart failure . The derivative's unique properties may offer similar or enhanced efficacy.

Research Findings

Recent studies have highlighted the potential benefits of this compound:

- Antioxidant Properties : Preliminary research suggests that modifications to the nadolol structure can enhance antioxidant activity, which may provide additional cardiovascular protection by reducing oxidative stress .

- Anti-inflammatory Effects : Some studies indicate that beta-blockers can exert anti-inflammatory effects, which may be beneficial in conditions like hypertension and heart failure .

特性

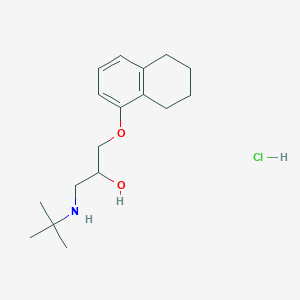

IUPAC Name |

1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2.ClH/c1-17(2,3)18-11-14(19)12-20-16-10-6-8-13-7-4-5-9-15(13)16;/h6,8,10,14,18-19H,4-5,7,9,11-12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWAFMBEJASHPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。